1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H2Cl2F3NO2. This compound is characterized by the presence of two chlorine atoms, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-2-nitro-5-(trifluoromethoxy)benzene with phosgene to form the corresponding isocyanate. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or toluene. The reaction mixture is then heated to a specific temperature to facilitate the formation of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with the isocyanate group.
Solvents: Dichloromethane, toluene, and other organic solvents are often used to dissolve the compound and facilitate reactions.
Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates and selectivity.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Substituted Benzene Derivatives: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-2-isocyanato-4-(trifluoromethoxy)benzene
- 1,3-dichloro-2-isocyanato-6-(trifluoromethoxy)benzene
- 1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene
Uniqueness
1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring, which imparts specific reactivity and properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
186589-17-3 |
---|---|
Molecular Formula |
C8H2Cl2F3NO2 |
Molecular Weight |
272 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.